molecular formula C11H11FO2 B8550093 5-fluoro-2,2,7-trimethylbenzofuran-3(2H)-one

5-fluoro-2,2,7-trimethylbenzofuran-3(2H)-one

Cat. No. B8550093
M. Wt: 194.20 g/mol
InChI Key: GPZPNLOMBSDKHT-UHFFFAOYSA-N
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Patent
US08476308B2

Procedure details

A solution of provide 5-fluoro-2,2,7-trimethylbenzofuran-3(2H)-one (659) (100 mg, 0.515 mmol), N-Bromosuccinimide (100.8 mg, 0.567 mmol), benzoyl chloride (1.2 mg, 0.005 mmol) and carbon tetrachloride (2 mL) was heated at reflux overnight. Saturated sodium bicarbonate was added and extracted with ethyl acetate, dried over sodium sulfate, filtered and concentrated in vacuo. The crude compound was purified by flash column chromatography on silica gel with hexanes and EtOAc (5%) to give 7-(bromomethyl)-5-fluoro-2,2-dimethylbenzofuran-3(2H)-one (660).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
100.8 mg
Type
reactant
Reaction Step One
Quantity
1.2 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH3:14])[C:5]2[O:9][C:8]([CH3:11])([CH3:10])[C:7](=[O:12])[C:6]=2[CH:13]=1.[Br:15]N1C(=O)CCC1=O.C(Cl)(=O)C1C=CC=CC=1.C(=O)(O)[O-].[Na+]>C(Cl)(Cl)(Cl)Cl>[Br:15][CH2:14][C:4]1[C:5]2[O:9][C:8]([CH3:10])([CH3:11])[C:7](=[O:12])[C:6]=2[CH:13]=[C:2]([F:1])[CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
FC=1C=C(C2=C(C(C(O2)(C)C)=O)C1)C
Name
Quantity
100.8 mg
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
1.2 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude compound was purified by flash column chromatography on silica gel with hexanes and EtOAc (5%)

Outcomes

Product
Name
Type
product
Smiles
BrCC1=CC(=CC=2C(C(OC21)(C)C)=O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.